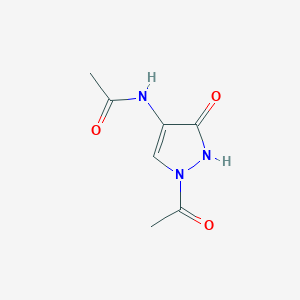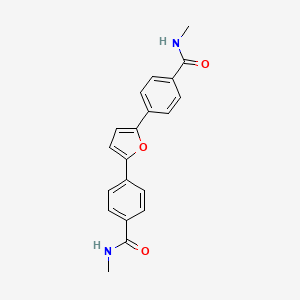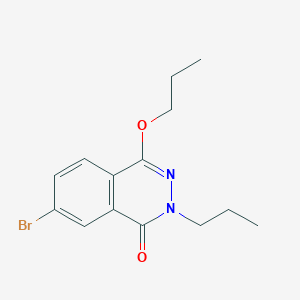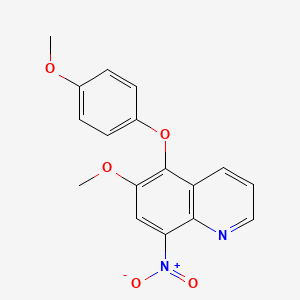![molecular formula C14H17NO2 B12897460 Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate CAS No. 59235-27-7](/img/no-structure.png)
Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate is an organic compound that belongs to the class of esters It features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate typically involves the reaction of 4-bromoacetophenone with pyrrole in the presence of a base, followed by esterification with ethanol. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid
Temperature: Reflux conditions (around 78-80°C for ethanol)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reactant flow rates can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Pyrrole-2,5-dione derivatives
Reduction: Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanol
Substitution: Halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate involves its interaction with various molecular targets. The pyrrole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can further interact with enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate can be compared with other similar compounds such as:
Ethyl [4-(1H-pyrrol-2-yl)phenyl]acetate: Similar structure but with the pyrrole ring in a different position, leading to different reactivity and biological activity.
Ethyl [4-(2,5-dihydro-1H-imidazol-1-yl)phenyl]acetate: Contains an imidazole ring instead of a pyrrole ring, resulting in different chemical properties and applications.
Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoate: Similar structure but with a propanoate ester group, affecting its physical and chemical properties.
Propiedades
| 59235-27-7 | |
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
ethyl 2-[4-(2,5-dihydropyrrol-1-yl)phenyl]acetate |
InChI |
InChI=1S/C14H17NO2/c1-2-17-14(16)11-12-5-7-13(8-6-12)15-9-3-4-10-15/h3-8H,2,9-11H2,1H3 |
Clave InChI |
RAQHRNZSOAQGIK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC=C(C=C1)N2CC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12897386.png)



![2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol](/img/structure/B12897425.png)


